Regioisomeric Fidelity: 3-Position vs. 4-Position Oxopropanoyl Substitution Defines CDK Inhibitor Pharmacophore Access
The target compound places the 3-oxopropanoate group at the piperidine 3-position (meta to nitrogen), a geometry explicitly required for constructing the pyrazolo[1,5-a]pyrimidine CDK inhibitor core claimed in patent EP2069350 B1. The 4-position regioisomer (CAS 479630-02-9) yields para-substituted intermediates that cannot access the same patent-defined chemical space [1]. Both compounds share an identical molecular formula (C14H23NO5) and molecular weight (285.34 g/mol), making them indistinguishable by mass spectrometry alone and creating a risk of regioisomeric cross-contamination without confirmatory 1H NMR .
| Evidence Dimension | Regioisomeric identity (position of oxopropanoyl substitution on piperidine ring) |
|---|---|
| Target Compound Data | 3-position (meta) substitution; IUPAC: tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate; CAS 891494-65-8; MW 285.34 g/mol; MF C14H23NO5 |
| Comparator Or Baseline | 4-position (para) substitution; IUPAC: tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate; CAS 479630-02-9; MW 285.34 g/mol; MF C14H23NO5 |
| Quantified Difference | Identical molecular formula and mass; differentiated only by substitution position (C-3 vs. C-4 of piperidine). 3-position isomer exclusively cited in CDK inhibitor patent routes (EP2069350 B1); 4-position isomer not found in same patent filings. |
| Conditions | Structural identity verified by 1H NMR (400 MHz, DMSO-d6) and HPLC retention time; patent enablement context: Schering Corporation CDK inhibitor synthesis (US2007/83044 A1; EP2069350 B1) |
Why This Matters
Procurement of the correct regioisomer (3-position, not 4-position) is mandatory for executing patent-enabled CDK inhibitor synthetic routes; MS-only quality control cannot distinguish these isomers, making vendor-provided NMR batch certification a critical procurement criterion.
- [1] Guzi TJ, Paruch K, Dwyer MP. EP2069350 B1: Novel pyrazolopyrimidines as cyclin dependent kinase inhibitors. Merck Sharp & Dohme LLC, 2016. Claims pyrazolo[1,5-a]pyrimidine CDK inhibitor compounds accessible via 3-substituted piperidine intermediates. View Source
